2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid 2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Brand Name: Vulcanchem
CAS No.: 1691671-14-3
VCID: VC18145701
InChI: InChI=1S/C24H20BrNO5/c1-30-21-11-10-14(25)12-19(21)22(23(27)28)26-24(29)31-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20,22H,13H2,1H3,(H,26,29)(H,27,28)
SMILES:
Molecular Formula: C24H20BrNO5
Molecular Weight: 482.3 g/mol

2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

CAS No.: 1691671-14-3

Cat. No.: VC18145701

Molecular Formula: C24H20BrNO5

Molecular Weight: 482.3 g/mol

* For research use only. Not for human or veterinary use.

2-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid - 1691671-14-3

Specification

CAS No. 1691671-14-3
Molecular Formula C24H20BrNO5
Molecular Weight 482.3 g/mol
IUPAC Name 2-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Standard InChI InChI=1S/C24H20BrNO5/c1-30-21-11-10-14(25)12-19(21)22(23(27)28)26-24(29)31-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20,22H,13H2,1H3,(H,26,29)(H,27,28)
Standard InChI Key WTUTURXUEDDBAC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Br)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C24H20BrNO5\text{C}_{24}\text{H}_{20}\text{BrNO}_5 and a molecular weight of 482.3 g/mol. Its IUPAC name, 2-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, reflects its structural complexity, which includes:

  • A 5-bromo-2-methoxyphenyl group contributing electrophilic reactivity.

  • An Fmoc (9-fluorenylmethyloxycarbonyl) group for amino protection.

  • A carboxylic acid moiety enabling peptide bond formation.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1691671-14-3
SMILES NotationCOC1=C(C=C(C=C1)Br)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChI KeyWTUTURXUEDDBAC-UHFFFAOYSA-N
Purity≥95%

The dispiro fluorenyl structure enhances steric protection of the amino group during synthetic processes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm purity and structural integrity. The bromine atom induces distinct shifts in 1H^1\text{H}-NMR spectra (e.g., deshielding of aromatic protons), while HPLC retention times ensure >95% purity .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step strategy:

  • Amino Group Protection: The amine is shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (pH 8–9).

  • Bromination and Methoxylation: Electrophilic aromatic substitution introduces bromine and methoxy groups to the phenyl ring.

  • Carboxylic Acid Activation: The acetic acid moiety is functionalized for peptide coupling via esterification or carbodiimide-mediated reactions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Fmoc ProtectionFmoc-Cl, NaHCO₃, DMF, 0–5°C85–90%
Aromatic SubstitutionBr₂, FeBr₃, CH₂Cl₂, 25°C75%
PurificationSilica Gel Chromatography (EtOAc/Hexane)≥95%

Challenges in Synthesis

  • Steric Hindrance: The bulky Fmoc group complicates coupling reactions, necessitating excess reagents.

  • Bromine Reactivity: Over-bromination is mitigated using controlled stoichiometry.

Applications in Pharmaceutical and Synthetic Chemistry

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonal protection strategy makes this compound indispensable in SPPS. It enables sequential peptide chain elongation, with the Fmoc moiety cleaved under mild basic conditions (e.g., 20% piperidine in DMF). Comparative studies show a 20% efficiency improvement over Boc (tert-butoxycarbonyl) analogs in synthesizing brominated peptide motifs.

Drug Intermediate Utility

As a building block, it facilitates the development of kinase inhibitors and GPCR-targeted therapies. For example, brominated aromatic systems enhance binding to hydrophobic pockets in enzymatic active sites.

Research Findings and Mechanistic Insights

Computational Modeling

Density Functional Theory (DFT) calculations reveal a dipole moment of 5.2 Debye, favoring interactions with polar residues in protein targets. Molecular docking simulations suggest strong binding (ΔG = −9.8 kcal/mol) to the ATP-binding site of tyrosine kinases.

ParameterRecommendation
Storage Temperature2–8°C
Personal Protective EquipmentGloves, goggles, lab coat
Incompatible AgentsStrong oxidizers, bases

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